

Technical Support Center: TGF-beta Independent Treg Induction Using AS2863619

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Compound of Interest

Compound Name: AS2863619

Cat. No.: B15613607

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **AS2863619** to induce regulatory T cells (Tregs) in a TGF-beta independent manner.

Frequently Asked Questions (FAQs)

Q1: What is **AS2863619** and how does it induce Treg formation?

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.^{[1][2]} It induces the differentiation of conventional T cells (Tconv) into Foxp3⁺ Tregs independently of TGF-beta signaling. The mechanism of action involves the inhibition of CDK8/19, which in turn enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5).^[1] Activated STAT5 then binds to the Foxp3 gene locus, promoting its transcription and the subsequent expression of the master Treg transcription factor, Foxp3.^[1]

Q2: What are the key advantages of using **AS2863619** for Treg induction?

- **TGF-beta Independent:** **AS2863619** circumvents the need for TGF-beta, a pleiotropic cytokine with potentially undesirable off-target effects.
- **Effective on Multiple T cell Subsets:** It can convert naïve, effector, and memory CD4⁺ and CD8⁺ T cells into Foxp3⁺ Tregs.^[1]

- Resistance to Inflammatory Cytokines: The induction of Tregs by **AS2863619** is not inhibited by the presence of pro-inflammatory cytokines such as IL-6 and IL-12.[\[1\]](#)

Q3: What are the essential requirements for successful Treg induction with **AS2863619**?

Successful induction of Foxp3+ Tregs using **AS2863619** is dependent on two critical factors:

- T-cell receptor (TCR) stimulation: Concurrent activation of the T-cell receptor is necessary.[\[1\]](#)
- Interleukin-2 (IL-2): The presence of IL-2 is essential for the differentiation process.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q4: Are the Tregs induced by **AS2863619** stable and functional?

In vitro, Tregs induced by **AS2863619** show suppressive functions. However, similar to TGF-beta induced Tregs, they may lack the Treg-specific DNA hypomethylation at the Foxp3 locus, which can be associated with phenotypic instability.[\[1\]](#) Interestingly, in vivo studies have shown that **AS2863619**-induced Tregs can acquire these stable epigenetic modifications.[\[1\]](#)

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low or no Foxp3 expression	Inadequate TCR stimulation	Ensure optimal concentration and quality of anti-CD3/CD28 antibodies or antigen-presenting cells (APCs).
Insufficient IL-2 concentration	Titrate the concentration of IL-2. A common starting point is 100 U/mL, but the optimal concentration may vary depending on the cell type and culture conditions.	
Suboptimal AS2863619 concentration	Perform a dose-response experiment to determine the optimal concentration of AS2863619 for your specific cell type. See the data table below for guidance.	
Poor cell viability	Check cell viability before and during the experiment. Ensure proper cell handling and culture conditions. Use fresh, high-quality reagents.	
Incorrect cell density	Optimize the cell seeding density. A common starting point is 1×10^6 cells/mL. [3]	
High cell death	AS2863619 toxicity	Although generally low, high concentrations of AS2863619 may induce some toxicity. Reduce the concentration and/or incubation time.
Overstimulation of T cells	Reduce the concentration of TCR stimulating agents.	

Inconsistent results

Variability in reagents

Use reagents from the same lot for a series of experiments. Ensure proper storage and handling of AS2863619 and cytokines.

Differences in primary cell donors

Be aware of potential donor-to-donor variability in T cell responses. Include appropriate controls and replicates.

Data Presentation

Table 1: Representative Dose-Dependent Induction of Foxp3 in CD4+ T cells by **AS2863619**.

AS2863619 Concentration (nM)	Expected Foxp3+ Cells (%)
0 (Control)	< 5%
10	15 - 25%
30	30 - 50%
100	50 - 70%
300	> 70%

Note: These are representative values and the optimal concentration may vary depending on the experimental conditions, cell type, and donor.

Experimental Protocols

In Vitro Induction of Foxp3+ Tregs from Mouse CD4+ T cells

Materials:

- **AS2863619** (stock solution in DMSO)

- Recombinant mouse IL-2
- Anti-mouse CD3 and anti-mouse CD28 antibodies
- CD4+ T cell isolation kit (mouse)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
- 96-well round-bottom culture plates

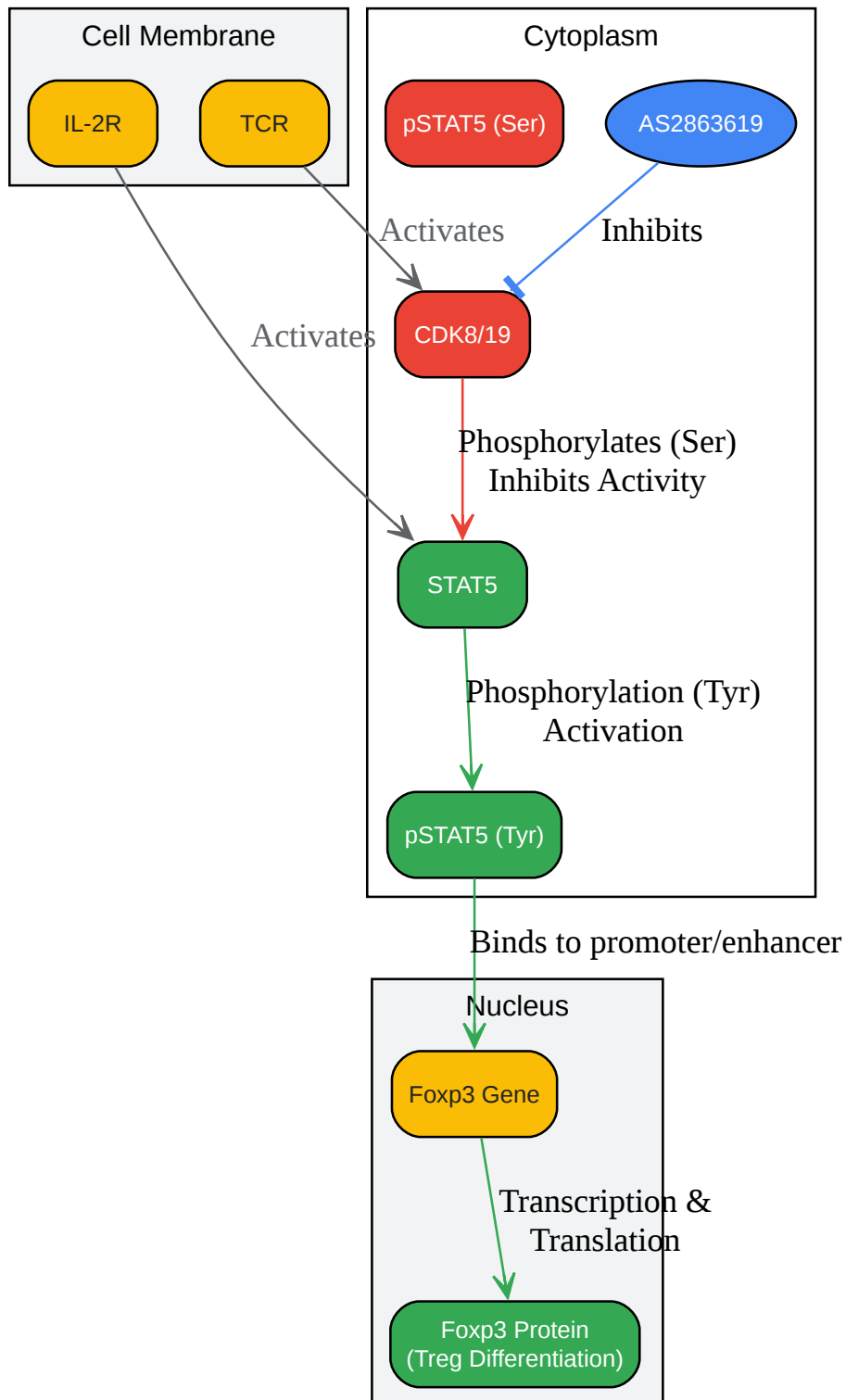
Protocol:

- Isolate CD4+ T cells: Isolate naïve or total CD4+ T cells from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Plate coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
- Cell Culture: a. Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium. b. Seed the cells at a density of 1×10^6 cells/mL in the anti-CD3 coated plate. c. Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL. d. Add recombinant mouse IL-2 to a final concentration of 100 U/mL. e. Add **AS2863619** to the desired final concentration (e.g., 30-100 nM). Include a DMSO vehicle control.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Visualizations

Signaling Pathway of AS2863619-mediated Treg Induction

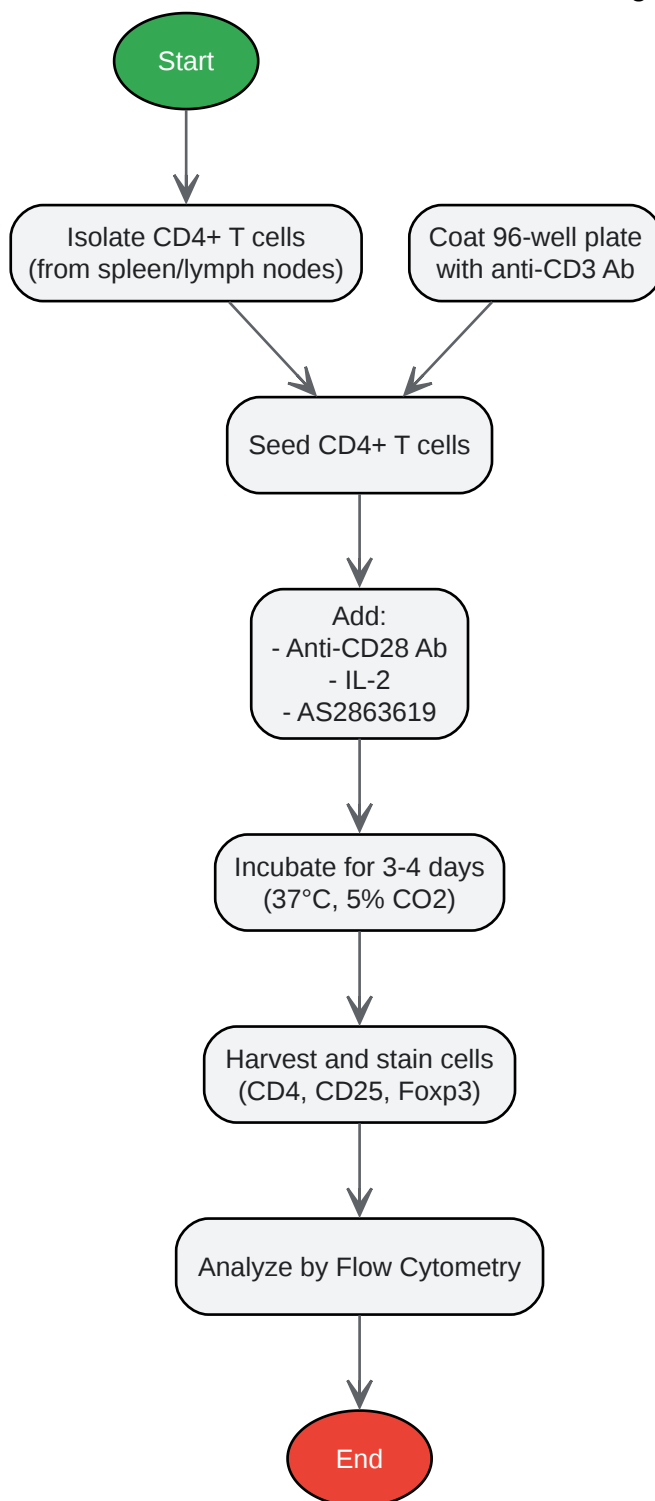
AS2863619 Signaling Pathway for Treg Induction

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Caption: **AS2863619** inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and Foxp3 gene expression.

Experimental Workflow for In Vitro Treg Induction

Experimental Workflow for AS2863619-mediated Treg Induction



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Caption: A step-by-step workflow for the in vitro induction of Tregs using **AS2863619**.

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